molecular formula C18H18N4O3S B603956 N-{3-[methyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120290-09-6

N-{3-[methyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Katalognummer: B603956
CAS-Nummer: 1120290-09-6
Molekulargewicht: 370.4g/mol
InChI-Schlüssel: YWSXTRXNWCVUPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-N-{3-[methyl(thiophen-2-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide is a complex organic compound that features a quinazoline core structure

Eigenschaften

CAS-Nummer

1120290-09-6

Molekularformel

C18H18N4O3S

Molekulargewicht

370.4g/mol

IUPAC-Name

N-[3-[methyl(thiophene-2-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-22(18(25)14-8-4-11-26-14)10-5-9-19-17(24)15-20-13-7-3-2-6-12(13)16(23)21-15/h2-4,6-8,11H,5,9-10H2,1H3,(H,19,24)(H,20,21,23)

InChI-Schlüssel

YWSXTRXNWCVUPZ-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=CS3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[methyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinazoline-2-carboxylic acid with 3-(methyl(thiophen-2-ylcarbonyl)amino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental considerations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-N-{3-[methyl(thiophen-2-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-{3-[methyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    4-Hydroxyquinazoline-2-carboxamide: Shares the quinazoline core but lacks the thiophene and propylamine substituents.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the quinazoline structure.

    N-{3-[Methyl(thiophen-2-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide: Similar structure but without the hydroxyl group at the 4-position.

Uniqueness: 4-Hydroxy-N-{3-[methyl(thiophen-2-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide is unique due to the combination of the quinazoline core, thiophene ring, and specific substituents, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.